molecular formula C18H11Br2Cl2NO4S2 B11021595 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)benzenesulfonamide

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)benzenesulfonamide

Cat. No.: B11021595
M. Wt: 600.1 g/mol
InChI Key: SSUQMDVXWVNFTP-UHFFFAOYSA-N
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Description

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(3,4-DICHLOROPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its multiple halogen and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(3,4-DICHLOROPHENYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the sulfonylation of a brominated aromatic compound followed by further functionalization with dichlorophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(3,4-DICHLOROPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or ethers .

Scientific Research Applications

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(3,4-DICHLOROPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(3,4-DICHLOROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
  • Sodium (4-bromophenyl)methanesulfinate
  • 4-Bromobenzenesulfonic acid monohydrate

Uniqueness

4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(3,4-DICHLOROPHENYL)-1-BENZENESULFONAMIDE is unique due to its combination of bromine, sulfonyl, and dichlorophenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring these functional groups .

Properties

Molecular Formula

C18H11Br2Cl2NO4S2

Molecular Weight

600.1 g/mol

IUPAC Name

4-bromo-N-(4-bromophenyl)sulfonyl-N-(3,4-dichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C18H11Br2Cl2NO4S2/c19-12-1-6-15(7-2-12)28(24,25)23(14-5-10-17(21)18(22)11-14)29(26,27)16-8-3-13(20)4-9-16/h1-11H

InChI Key

SSUQMDVXWVNFTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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